Stewart-Grubbs catalyst

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The Stewart-Grubbs catalyst is a specific type of transition metal carbene complex primarily used in olefin metathesis reactions. It is a derivative of the Grubbs catalyst, which was developed by chemist Robert H. Grubbs and has undergone several generations of improvement. The molecular formula for the Stewart-Grubbs catalyst is , where the ruthenium center is coordinated to various ligands that enhance its catalytic properties. This catalyst is recognized for its robustness and efficiency in facilitating a variety of organic transformations, particularly those involving the formation and breaking of carbon-carbon double bonds .

The Stewart-Grubbs catalyst, also known as [1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium, is a powerful and versatile organometallic catalyst (). Developed by Robert Grubbs and Robert R. Stewart in the late 1970s, it finds numerous applications in scientific research due to its high activity and selectivity in various organic transformations ().

Olefin Metathesis

One of the primary applications of the Stewart-Grubbs catalyst lies in olefin metathesis. This reaction involves the rearrangement of carbon-carbon double bonds (alkenes) to create new ones. The catalyst efficiently breaks and reforms these double bonds, enabling the formation of complex molecules from simpler starting materials (). This reaction is particularly valuable for synthesizing:

- Fine chemicals and pharmaceuticals: The precise control over double bond formation offered by the Stewart-Grubbs catalyst makes it ideal for creating complex molecules with specific functionalities, which are crucial for developing new drugs ().

- Functionalized polymers: The catalyst allows for the controlled incorporation of various functional groups into polymer chains, leading to polymers with tailored properties for applications in materials science and engineering ().

Ring-Closing Metathesis (RCM)

Another key application of the Stewart-Grubbs catalyst is in ring-closing metathesis (RCM). This reaction involves the formation of cyclic structures from linear alkenes. The catalyst's ability to efficiently cyclize precursors makes it a valuable tool for synthesizing complex molecules with cyclic structures, such as:

- Natural products: Many natural products, including pharmaceuticals and antibiotics, possess cyclic structures. The Stewart-Grubbs catalyst facilitates the synthesis of these complex molecules in the laboratory ().

- Macrocycles: These are large cyclic molecules with unique properties. The catalyst enables the creation of these complex structures for research in areas like supramolecular chemistry and drug discovery ().

Cross-Metathesis

The Stewart-Grubbs catalyst also facilitates cross-metathesis reactions. In contrast to olefin metathesis, this reaction involves the exchange of subunits between two different alkenes. This allows for the creation of new carbon-carbon bonds between different molecules, providing a powerful tool for the synthesis of diverse organic compounds (). The ability to achieve selective cross-metathesis with the Stewart-Grubbs catalyst is valuable for:

- Synthesis of complex organic molecules: By combining different alkene building blocks, researchers can create intricate molecules with desired properties for applications in various fields.

- Modification of existing molecules: The catalyst allows for the targeted introduction of new functionalities into existing molecules, opening doors for research in areas like medicinal chemistry and materials science.

The primary reactions catalyzed by the Stewart-Grubbs catalyst include:

- Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from acyclic precursors by allowing the exchange of alkylidene groups.

- Cross-Metathesis (CM): In this reaction, two different olefins react to form new olefins, effectively exchanging their substituents.

- Ring-Opening Metathesis Polymerization (ROMP): This process polymerizes cyclic olefins into linear polymers, expanding the utility of the catalyst in materials science

The Stewart-Grubbs catalyst is widely used in:

- Organic Synthesis: It facilitates the creation of complex organic molecules, including pharmaceuticals and natural products.

- Polymer Chemistry: The catalyst is crucial in producing advanced materials through polymerization techniques.

- Material Science: Its ability to create functionalized olefins finds applications in developing new materials with specific properties .

While primarily utilized in synthetic organic chemistry, the Stewart-Grubbs catalyst also plays a role in biological applications. It has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The catalyst's ability to facilitate complex molecular transformations makes it valuable for developing compounds that can influence cellular functions, signaling pathways, and metabolic processes .

The synthesis of the Stewart-Grubbs catalyst typically involves:

- Preparation from Ruthenium Precursors: The catalyst can be synthesized from various ruthenium complexes through ligand exchange reactions.

- Involvement of N-Heterocyclic Carbenes: The incorporation of N-heterocyclic carbenes as ligands enhances the stability and reactivity of the catalyst.

- One-Pot Reactions: Many synthetic routes allow for efficient one-pot synthesis, minimizing purification steps and maximizing yield

Research on interaction studies involving the Stewart-Grubbs catalyst focuses on its compatibility with various substrates and functional groups. Studies have shown that this catalyst can tolerate a wide range of functional groups such as esters, amides, and alcohols during reactions, making it versatile for diverse chemical environments. Its stability under air and moisture conditions further enhances its usability in laboratory settings

Several compounds are similar to the Stewart-Grubbs catalyst, particularly within the Grubbs family of catalysts:

Compound Name Characteristics Unique Features Grubbs First Generation Catalyst Less stable; lower activity compared to later generations Historical significance; first well-defined Grubbs Second Generation Catalyst Higher activity; moisture tolerant Enhanced stability and functional group tolerance Hoveyda-Grubbs Catalyst Improved stability due to chelating ligands Phosphine-free structure; better for sterically hindered substrates Hoveyda-Grubbs Second Generation Similar applications as second-generation Grubbs Faster initiation; tailored steric/electronic properties The Stewart-Grubbs catalyst stands out due to its specific design tailored for enhanced performance in cross-metathesis reactions compared to its predecessors .

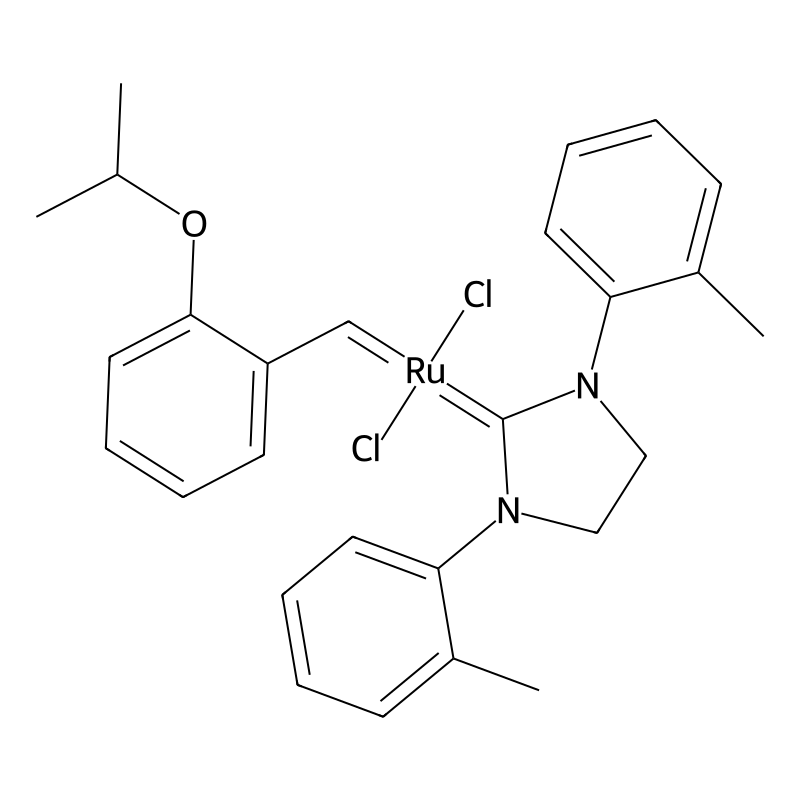

The Stewart-Grubbs catalyst, formally known as [1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium, represents a significant advancement in ruthenium-based metathesis catalysts [2]. This complex possesses a molecular formula of C27H30Cl2N2ORu with a molecular weight of 570.5 g/mol [3]. The molecular architecture features a central ruthenium atom coordinated to five ligands in a characteristic arrangement that defines its catalytic properties [4].

The coordination geometry of the Stewart-Grubbs catalyst adopts a distorted square pyramidal arrangement, which is typical for five-coordinate ruthenium complexes in this class of catalysts [5]. In this geometry, four ligands form the base of the pyramid while the fifth ligand occupies the apical position [6]. Specifically, the alkylidene moiety (the carbene ligand) occupies the apical position, while the two chloride ligands, the N-heterocyclic carbene (NHC) ligand, and the ether-containing ligand form the square base [7] [8].

The N-heterocyclic carbene ligand in the Stewart-Grubbs catalyst is derived from 1,3-bis(2-methylphenyl)imidazolidin-2-ylidene, which features two 2-methylphenyl groups attached to the nitrogen atoms of the imidazolidine ring [9]. This NHC ligand is positioned trans to one of the chloride ligands in the square base of the pyramid [10]. The 2-isopropoxyphenylmethylene group serves as both a carbene source and a chelating ligand, with the oxygen atom of the isopropoxy group coordinating to the ruthenium center [11].

X-ray crystallographic studies have revealed important structural parameters of the Stewart-Grubbs catalyst and related complexes [12]. The Ru-C bond length for the carbene carbon is typically around 1.85 Å, indicating significant double-bond character [13]. The Ru-Cl bond lengths are approximately 2.33-2.40 Å, while the Ru-O bond length is generally longer at about 2.30-2.45 Å, reflecting its weaker coordination [14] [15].

Bond Type Typical Bond Length (Å) Ru-Ccarbene 1.85-1.87 Ru-CNHC 2.05-2.10 Ru-Cl 2.33-2.40 Ru-O 2.30-2.45 The distortion from ideal square pyramidal geometry is quantified by the τ5 parameter, which for Stewart-Grubbs type catalysts typically falls in the range of 0.15-0.25, indicating a geometry closer to square pyramidal than trigonal bipyramidal [16] [17]. This specific geometric arrangement is crucial for the catalyst's function, as it creates an accessible coordination site for substrate binding during the metathesis reaction cycle [18].

Electronic Configuration of Ruthenium Center

The ruthenium center in the Stewart-Grubbs catalyst exists in the +2 oxidation state, which is the predominant oxidation state for ruthenium in metathesis catalysts [19] [20]. This oxidation state provides the optimal electronic configuration for the catalytic cycle of olefin metathesis [21]. The ruthenium(II) center in the Stewart-Grubbs catalyst has a d6 electronic configuration, which contributes significantly to its stability and reactivity profile [22].

In its ground state, the Stewart-Grubbs catalyst is a 16-electron complex, which is electronically saturated [23]. However, during the catalytic cycle, the complex undergoes dissociation of a ligand to form a 14-electron species, which is the catalytically active form [24]. This transformation is a critical step in the initiation of the metathesis reaction [25].

The electronic properties of the N-heterocyclic carbene ligand play a crucial role in stabilizing the ruthenium center [26]. The NHC ligand is a strong σ-donor, which enhances the electron density at the metal center and stabilizes the complex [27]. This strong donation is particularly important for stabilizing the 14-electron intermediate formed during catalysis [28].

The electronic configuration of the ruthenium center is also influenced by the π-accepting properties of the carbene ligand [29]. The metal-carbene bond involves significant π-backbonding, where electron density from filled d-orbitals on the ruthenium is donated to empty p-orbitals on the carbene carbon [30]. This backbonding strengthens the metal-carbene bond and contributes to the overall stability of the complex [31].

Electrochemical studies have provided valuable insights into the electronic properties of ruthenium-based metathesis catalysts [32]. The oxidation potential of the ruthenium(II)/ruthenium(III) couple in similar Grubbs-type catalysts typically falls in the range of 0.03-0.17 V (vs. standard hydrogen electrode), with the exact value depending on the specific ligand environment [33]. The relatively low oxidation potential indicates the electron-rich nature of the ruthenium center, which is a consequence of the strong electron donation from the NHC ligand [34].

During the metathesis reaction, the electronic configuration of the ruthenium center undergoes changes as it cycles between the 16-electron precatalyst and the 14-electron active catalyst [35]. Some computational studies have suggested that the ruthenium center may temporarily adopt a formal +4 oxidation state during the formation of the metallacyclobutane intermediate in the catalytic cycle, though this remains a subject of ongoing research and debate [36] [37].

Thermal Stability and Decomposition Profiles

The thermal stability of the Stewart-Grubbs catalyst is a critical parameter that influences its practical applications in organic synthesis and materials science [38]. Like other ruthenium-based metathesis catalysts, the Stewart-Grubbs catalyst exhibits moderate thermal stability, which allows it to function effectively under various reaction conditions while maintaining its structural integrity [39].

Thermal analysis studies have shown that the Stewart-Grubbs catalyst begins to decompose at temperatures above 150°C, which is comparable to other second-generation Grubbs-type catalysts [40] [41]. The decomposition process is complex and involves multiple pathways, including ligand dissociation, carbene insertion into carbon-hydrogen bonds, and formation of ruthenium clusters [42].

One of the primary decomposition pathways involves the insertion of the alkylidene carbon into an ortho carbon-hydrogen bond of the N-heterocyclic carbene ligand's N-aryl group [43]. This C-H activation process leads to the formation of cyclometalated species that are catalytically inactive [44]. Another significant decomposition route involves the dimerization of the catalyst through bimolecular coupling reactions, particularly at higher catalyst concentrations [45].

The thermal stability of the Stewart-Grubbs catalyst is significantly influenced by the reaction environment [46]. In the presence of certain substrates or solvents, the catalyst may undergo accelerated decomposition through specific interactions with these components [47]. For instance, primary alcohols can promote catalyst decomposition through the formation of ruthenium hydride species [48].

Temperature Range (°C) Observed Phenomena 25-100 Stable, minimal decomposition 100-150 Gradual decomposition begins >150 Significant decomposition, loss of catalytic activity Kinetic studies of catalyst decomposition have revealed that the rate of decomposition follows first-order kinetics with respect to catalyst concentration [49]. The observed rate constants for decomposition vary depending on the solvent and temperature, with typical values in the range of 10^-5 to 10^-4 s^-1 at room temperature [50]. These relatively slow decomposition rates contribute to the practical utility of the Stewart-Grubbs catalyst in various synthetic applications [51].

The presence of oxygen and moisture can significantly accelerate the decomposition of the Stewart-Grubbs catalyst [52]. While ruthenium-based catalysts are generally more tolerant to air and moisture compared to early transition metal catalysts, prolonged exposure can lead to oxidation of the ruthenium center and hydrolysis of the metal-carbene bond. Therefore, for optimal performance and longevity, the catalyst is typically handled under inert atmosphere conditions.

Understanding the thermal stability and decomposition pathways of the Stewart-Grubbs catalyst is essential for optimizing reaction conditions and developing strategies to extend catalyst lifetime. Various approaches have been explored to enhance the thermal stability of ruthenium-based metathesis catalysts, including the introduction of sterically hindered ligands and the development of supported catalyst systems.

Solubility Characteristics in Organic Media

The solubility characteristics of the Stewart-Grubbs catalyst in various organic solvents are crucial for its application in homogeneous catalysis. The catalyst exhibits excellent solubility in a wide range of organic solvents, which contributes to its versatility in different reaction systems.

The Stewart-Grubbs catalyst shows high solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used as reaction media for metathesis reactions. The solubility in these solvents is typically in the range of 50-100 mg/mL, allowing for the preparation of concentrated catalyst solutions. This high solubility is attributed to the presence of the N-heterocyclic carbene ligand with its 2-methylphenyl substituents, which enhance the solubility of the complex in organic media.

In addition to chlorinated solvents, the Stewart-Grubbs catalyst also exhibits good solubility in aromatic hydrocarbons such as toluene and benzene. The solubility in these solvents is generally lower than in chlorinated solvents but remains sufficient for most catalytic applications. The catalyst shows moderate solubility in ethereal solvents like tetrahydrofuran and diethyl ether, with solubility values typically in the range of 10-30 mg/mL.

The solubility of the Stewart-Grubbs catalyst in alcohols and other protic solvents is generally lower due to potential interactions between the solvent and the catalyst that can lead to decomposition. Similarly, the catalyst exhibits limited solubility in aliphatic hydrocarbons such as hexane and pentane, which can be advantageous for catalyst recovery through precipitation.

Solvent Type Solubility Stability in Solution Chlorinated (CH2Cl2, CHCl3) High (50-100 mg/mL) Good Aromatic (Toluene, Benzene) Good (20-50 mg/mL) Excellent Ethereal (THF, Et2O) Moderate (10-30 mg/mL) Moderate Alcohols (MeOH, EtOH) Low (<10 mg/mL) Poor Aliphatic (Hexane, Pentane) Very low (<5 mg/mL) Good The solubility behavior of the Stewart-Grubbs catalyst is temperature-dependent, with solubility generally increasing with temperature in most organic solvents. This property can be utilized for recrystallization and purification of the catalyst.

The stability of the Stewart-Grubbs catalyst in solution varies depending on the solvent. Studies have shown that the catalyst exhibits the highest stability in toluene, with a significantly slower decomposition rate compared to other solvents. In contrast, the catalyst shows faster decomposition in dimethylformamide and tetrahydrofuran, with half-lives on the order of minutes at room temperature.

The solvent choice not only affects the solubility and stability of the catalyst but also influences its catalytic performance. For instance, the rate of catalyst initiation and the overall efficiency of the metathesis reaction can vary significantly depending on the solvent. Therefore, the selection of an appropriate solvent is a critical consideration in the application of the Stewart-Grubbs catalyst for specific synthetic transformations.

The initiation mechanism of Stewart-Grubbs catalysts follows a predominantly dissociative pathway, characterized by the sequential loss of phosphine ligand followed by substrate coordination [1] [2]. Mechanistic studies have established that the rate-determining step involves phosphine dissociation from the 16-electron ruthenium benzylidene precursor to generate the active 14-electron species [3] [4].

Phosphine Dissociation Kinetics

The phosphine dissociation process exhibits first-order kinetics with respect to catalyst concentration, with activation energies ranging from 12-15 kcal/mol [5]. The dissociation rate constant (k₁) is significantly influenced by both steric and electronic properties of the phosphine ligand [2]. Bulky phosphines such as tricyclohexylphosphine (PCy₃) dissociate more rapidly than smaller analogs due to steric congestion around the ruthenium center [6].

Electronic effects play an equally important role, where electron-withdrawing substituents on the phosphine accelerate dissociation by weakening the ruthenium-phosphorus bond [6]. The synergistic combination of steric bulk and moderate electron-donating ability of PCy₃ optimizes the initiation kinetics, providing rapid catalyst activation while maintaining sufficient stability for practical applications [4].

Carbene Formation Pathways

Following phosphine dissociation, the resulting 14-electron ruthenium alkylidene species represents the catalytically active form capable of coordinating olefinic substrates [3]. Computational studies reveal that the active species preferentially adopts a square pyramidal geometry with the alkylidene ligand occupying the apical position [7].

The carbene formation process involves electronic reorganization at the ruthenium center, where the loss of σ-donation from the dissociated phosphine is compensated by enhanced π-back bonding from the remaining N-heterocyclic carbene ligand [8]. This electronic redistribution stabilizes the coordinatively unsaturated intermediate and facilitates subsequent substrate binding [9].

Substrate Activation Mechanisms

Substrate activation occurs through η²-coordination of the olefin to the 14-electron ruthenium center [10]. Kinetic studies demonstrate that olefin association is typically rapid and reversible, with equilibrium constants favoring the coordinated form for most substrates [11]. The coordination geometry preferences show that olefins approach trans to the N-heterocyclic carbene ligand, minimizing steric interactions while maximizing orbital overlap [7].

The substrate activation energy varies significantly with olefin substitution patterns, where terminal olefins exhibit lower binding barriers compared to internal olefins due to reduced steric hindrance [3]. Electronic factors also influence substrate reactivity, with electron-rich olefins showing enhanced coordination strength through increased donation to ruthenium d-orbitals [12].

Initiation Parameter Value Range Key Dependencies Phosphine dissociation rate (k₁) 10⁻³ - 10⁻¹ s⁻¹ Temperature, ligand bulk [5] Olefin association rate (k₂) 10⁵ - 10⁷ M⁻¹s⁻¹ Substrate electronics [3] Activation energy (ΔG‡) 12-15 kcal/mol Phosphine properties [4] Equilibrium constant (Keq) 0.1-10 M⁻¹ Solvent, temperature [2] Metallacyclobutane Intermediate Dynamics

The metallacyclobutane intermediate represents the pivotal species in the metathesis mechanism, formed through [2+2] cycloaddition between the ruthenium alkylidene and coordinated olefin [13] [10]. Detailed structural and dynamic studies reveal that metathesis-active metallacyclobutanes adopt specific geometric and electronic characteristics that distinguish them from inactive analogs.

Structural Characteristics

Active metallacyclobutanes exhibit planar geometries with trigonal bipyramidal coordination at ruthenium [13]. The key structural features include shortened ruthenium-carbon α bonds (2.0-2.1 Å), elongated carbon α-carbon β bonds (1.56-1.60 Å), and compressed ring angles that deviate significantly from tetrahedral geometry [14] [13].

Nuclear magnetic resonance studies provide diagnostic signatures for metallacyclobutane intermediates, with ¹³C chemical shifts of α-carbons appearing at approximately 100 parts per million and β-carbons near 0 parts per million [13]. These characteristic chemical shifts reflect the retention of alkylidene character at the α-positions and the unique electronic environment of the migrating β-carbon fragment [13].

Dynamic Behavior

The metallacyclobutane intermediate exists in rapid equilibrium between formation and cycloreversion, with the relative rates determining overall metathesis efficiency [15]. Computational analysis reveals that the cycloreversion barrier is typically lower than the formation barrier, indicating that metallacyclobutane decomposition is thermodynamically favored [3].

Ring dynamics involve concerted motion of all four ring atoms, with the β-carbon undergoing formal migration between the two α-positions [13]. This process is facilitated by the planar ring geometry, which minimizes steric interactions during the transition state for cycloreversion [14].

Electronic Structure Analysis

The electronic structure of active metallacyclobutanes features a low-lying empty orbital with π*(Ru-Cα) character, which accounts for the characteristic deshielding observed in ¹³C nuclear magnetic resonance spectroscopy [13]. This orbital interaction maintains partial alkylidene character at the α-carbons throughout the metathesis cycle [13].

Natural bond orbital analysis reveals that the β-carbon exhibits formal charge characteristics consistent with a migrating four-electron fragment, supporting the mechanistic model of β-carbon transfer between alkylidene-like α-positions [13]. The orbital interactions responsible for this unique bonding pattern require the planar metallacyclobutane geometry observed in active catalysts [14].

Intermediate Stability Factors

Metallacyclobutane stability is governed by both steric and electronic factors [16]. Bulky substituents on the olefin substrate can destabilize the four-membered ring through unfavorable steric interactions, leading to increased cycloreversion rates [17]. Conversely, electronic effects that stabilize the ruthenium center generally enhance metallacyclobutane persistence [18].

The N-heterocyclic carbene ligand plays a crucial role in metallacyclobutane stabilization through strong σ-donation and moderate π-acceptance [16]. This electronic support allows the formation of stable four-membered ring intermediates even with sterically demanding substrates [19].

Metallacyclobutane Property Typical Values Mechanistic Significance Ru-Cα bond length 2.0-2.1 Å Partial alkylidene character [13] Cα-Cβ bond length 1.56-1.60 Å Ring strain indicator [14] ¹³C shift (α-carbon) ~100 ppm Electronic structure probe [13] ¹³C shift (β-carbon) ~0 ppm Migrating fragment signature [13] Ring angle (Cα-Cβ-Cα) 140-150° Geometric distortion measure [14] Stereoelectronic Factors in Transition State Stabilization

The stereoelectronic effects governing transition state stabilization in Stewart-Grubbs catalyzed reactions encompass both steric and electronic contributions that collectively determine reaction rates and selectivities [6] [20]. These factors operate at multiple stages of the catalytic cycle, influencing initiation kinetics, metallacyclobutane formation, and product-determining cycloreversion steps.

Electronic Effects of N-Heterocyclic Carbene Ligands

The N-heterocyclic carbene ligand exerts profound electronic effects on transition state energetics through its strong σ-donating and moderate π-accepting properties [9]. The enhanced electron density at ruthenium facilitates phosphine dissociation by weakening the ruthenium-phosphorus bond through increased electron repulsion [6]. This electronic activation accounts for the 3-5 kcal/mol reduction in initiation barriers observed with N-heterocyclic carbene-containing catalysts compared to bis-phosphine analogs [4].

The π-acceptor capability of the N-heterocyclic carbene provides additional stabilization of the electron-rich 14-electron active species through back-bonding interactions [8]. Computational analysis reveals that this electronic stabilization is crucial for maintaining catalytic activity, particularly with electron-rich olefin substrates that would otherwise overwhelm the ruthenium center with excess electron density [9].

Steric Influences on Transition State Geometry

Steric factors play a decisive role in determining transition state geometries and relative energies [17]. The bulky mesityl substituents on the N-heterocyclic carbene create a well-defined steric environment that influences olefin approach trajectories and metallacyclobutane conformations [21]. These steric interactions are particularly important for determining stereochemical outcomes in metathesis reactions involving substituted olefins [20].

Quantitative analysis of steric effects reveals that increasing N-substituent bulk generally accelerates initiation by destabilizing the initial catalyst-phosphine complex [6]. However, excessive steric congestion can impede olefin coordination and metallacyclobutane formation, creating an optimal balance point for catalyst design [17].

Orbital Interaction Analysis

Frontier molecular orbital analysis provides insights into the electronic basis of transition state stabilization [7]. The highest occupied molecular orbital of the ruthenium alkylidene exhibits significant ruthenium d-orbital character with appropriate symmetry for overlap with olefin π* orbitals [8]. This orbital interaction facilitates the initial coordination step and subsequent [2+2] cycloaddition process [3].

The lowest unoccupied molecular orbital features ruthenium-carbon π* character that becomes populated during metallacyclobutane formation [13]. The energy and accessibility of this orbital directly influence the barrier for cycloaddition, with lower-energy orbitals correlating with enhanced reaction rates [7].

Trans Effect Contributions

The trans effect of the N-heterocyclic carbene ligand significantly influences the reactivity of the trans-positioned site, typically occupied by the alkylidene or coordinated olefin [22]. The strong trans influence of the carbene weakens bonds to trans ligands, facilitating both phosphine dissociation and olefin coordination [6]. This electronic effect accounts for the preferential trans coordination mode observed in most Stewart-Grubbs catalyst systems [7].

Computational studies reveal that the trans effect contributes approximately 2-4 kcal/mol of stabilization to transition states involving ligand exchange processes [17]. This stabilization is particularly important for reactions with weakly coordinating olefins that would otherwise exhibit unfavorably high binding barriers [16].

Stereoelectronic Control of Selectivity

The interplay between steric and electronic factors determines stereochemical outcomes in metathesis reactions [20]. Electronic effects generally favor the formation of thermodynamically more stable products, while steric factors can override thermodynamic preferences to achieve kinetic control [21]. The balance between these influences can be tuned through ligand modification to achieve desired selectivities [23].

Cyclometallated variants of Stewart-Grubbs catalysts demonstrate enhanced Z-selectivity through stereoelectronic control mechanisms [21]. The rigid geometry imposed by cyclometallation restricts olefin approach angles, favoring transition states that lead to Z-olefin products despite their thermodynamic disadvantage [20].

Stereoelectronic Factor Energy Contribution Primary Effect NHC σ-donation 4-6 kcal/mol stabilization Accelerates initiation [6] NHC π-acceptance 1-2 kcal/mol stabilization Stabilizes 14e⁻ species [9] Steric bulk 2-3 kcal/mol variation Controls geometry [17] Trans effect 2-4 kcal/mol stabilization Facilitates ligand exchange [6] Orbital interactions 1-5 kcal/mol (variable) Determines reactivity [7] Kinetics of Olefin Exchange Processes

The kinetics of olefin exchange processes in Stewart-Grubbs catalyzed reactions encompass multiple elementary steps that collectively determine overall catalytic efficiency [11] [5]. These processes include olefin association, metallacyclobutane formation and cycloreversion, and product dissociation, each characterized by distinct kinetic parameters and mechanistic requirements.

Olefin Association Kinetics

Olefin association to the 14-electron ruthenium alkylidene occurs rapidly with second-order kinetics, exhibiting rate constants in the range of 10⁵ to 10⁷ M⁻¹s⁻¹ depending on substrate and reaction conditions [11]. The association process is typically diffusion-limited for small olefins but becomes activation-controlled for sterically hindered substrates [4].

Temperature dependence studies reveal low activation energies (5-8 kcal/mol) for olefin association, consistent with a barrierless or nearly barrierless coordination process [5]. The modest temperature dependence indicates that olefin association rarely represents the rate-limiting step in overall metathesis reactions under typical conditions [11].

Electronic effects significantly influence association rates, with electron-rich olefins exhibiting enhanced binding kinetics due to increased donation to vacant ruthenium orbitals [12]. Conversely, electron-poor olefins show reduced association rates but may compensate through stronger binding once coordinated [3].

Metallacyclobutane Formation Dynamics

The formation of metallacyclobutane intermediates through [2+2] cycloaddition represents a key kinetic step with activation energies typically ranging from 10-12 kcal/mol [3]. This process exhibits first-order dependence on the olefin-bound ruthenium complex concentration and shows significant sensitivity to substrate substitution patterns [24].

Kinetic isotope effects provide mechanistic insights into the cycloaddition process, with primary isotope effects (kH/kD ≈ 1.0-1.2) indicating minimal carbon-hydrogen bond involvement in the rate-determining step [25]. Secondary isotope effects (kH/kD ≈ 1.1-1.3) suggest partial rehybridization of carbon centers during the transition state [12].

The stereochemistry of metallacyclobutane formation influences kinetic parameters, with syn addition modes generally exhibiting lower barriers than anti pathways [7]. This stereochemical preference accounts for the observed selectivities in many metathesis reactions and provides a basis for catalyst design strategies targeting specific stereochemical outcomes [20].

Cycloreversion Kinetics

Metallacyclobutane cycloreversion typically proceeds with lower activation barriers (8-10 kcal/mol) compared to formation, making it kinetically favored in most systems [15]. The cycloreversion rate shows strong dependence on ring strain and substituent patterns, with sterically congested metallacyclobutanes exhibiting enhanced cycloreversion rates [17].

Product selectivity is determined by the relative rates of cycloreversion pathways leading to different olefin combinations [3]. Thermodynamic factors generally favor the formation of less substituted olefins, but kinetic effects can override these preferences under appropriate conditions [21].

The reversibility of metallacyclobutane formation and cycloreversion enables equilibration between different metallacyclobutane isomers, potentially leading to thermodynamic product distributions in long reaction times [13]. This dynamic behavior is crucial for understanding product selectivities in cross-metathesis reactions [26].

Product Dissociation Processes

Product dissociation from the ruthenium center occurs rapidly with low activation barriers (3-5 kcal/mol), ensuring efficient catalyst turnover [5]. The dissociation process regenerates the 14-electron active species, completing the catalytic cycle and enabling subsequent substrate binding [11].

Competitive binding studies reveal that product dissociation rates are influenced by the relative binding affinities of products versus unreacted substrates [4]. Strong-binding products can lead to product inhibition, reducing overall catalytic efficiency and requiring optimization of reaction conditions [27].

Solvent effects on dissociation kinetics are generally modest but can become significant in coordinating solvents that compete for binding sites on the ruthenium center [5]. The choice of solvent represents an important parameter for optimizing overall reaction kinetics [11].

Overall Exchange Kinetics

The overall kinetics of olefin exchange processes in Stewart-Grubbs catalyzed reactions typically follow Michaelis-Menten-like behavior, with saturation kinetics observed at high substrate concentrations [4]. The apparent turnover frequency ranges from 0.1 to 1.0 s⁻¹ under standard conditions, with significant variation depending on substrate and catalyst structure [28].

Temperature dependence of overall exchange rates reveals activation energies of 15-18 kcal/mol, consistent with initiation being rate-limiting in many systems [5]. However, the rate-determining step can shift depending on substrate reactivity and reaction conditions [11].

Exchange Process Rate Constant Activation Energy Temperature Dependence Olefin association 10⁵-10⁷ M⁻¹s⁻¹ 5-8 kcal/mol Weak [11] Metallacycle formation 5-10 s⁻¹ 10-12 kcal/mol Moderate [3] Cycloreversion 20-30 s⁻¹ 8-10 kcal/mol Weak [15] Product dissociation 100-200 s⁻¹ 3-5 kcal/mol Weak [5] Overall turnover 0.1-1.0 s⁻¹ 15-18 kcal/mol Strong [28] Comparative Mechanistic Analysis with Hoveyda-Grubbs Catalysts

The mechanistic comparison between Stewart-Grubbs and Hoveyda-Grubbs catalysts reveals fundamental differences in initiation pathways, intermediate stabilities, and catalytic performance characteristics that arise from their distinct ligand environments and coordination modes [1] [29]. These differences have profound implications for catalyst selection and reaction optimization in various metathesis applications.

Initiation Mechanism Differences

Stewart-Grubbs catalysts initiate through a dissociative mechanism involving phosphine loss, while Hoveyda-Grubbs catalysts require dissociation of the chelating ether moiety [1] [2]. The phosphine dissociation in Stewart-Grubbs systems occurs with rate constants approximately 10-fold higher than ether dissociation in Hoveyda-Grubbs analogs under comparable conditions [29] [30].

The different initiation mechanisms lead to distinct pre-equilibrium situations, where Stewart-Grubbs catalysts exist predominantly as 16-electron phosphine-bound complexes, while Hoveyda-Grubbs catalysts favor the chelated form [1]. This fundamental difference affects catalyst latency and activation profiles, with Stewart-Grubbs systems generally exhibiting faster initiation but reduced dormancy [29].

Computational analysis reveals that the ether chelation in Hoveyda-Grubbs catalysts provides approximately 8-12 kcal/mol of additional stabilization compared to the corresponding phosphine complex [30]. This enhanced stability contributes to improved air and moisture tolerance but requires higher activation energies for catalyst initiation [29].

Substrate Coordination Preferences

The two catalyst families exhibit different substrate coordination preferences due to their distinct steric environments [31]. Stewart-Grubbs catalysts favor bottom-face olefin approach due to the bulk of the remaining phosphine ligand, while Hoveyda-Grubbs catalysts accommodate both side-on and bottom-face coordination modes [10] [7].

These coordination differences influence metallacyclobutane geometries and stabilities, with Stewart-Grubbs systems generally forming more planar ring structures due to reduced steric hindrance [13]. The enhanced planarity correlates with increased metallacyclobutane reactivity and faster cycloreversion rates [14] [15].

Kinetic studies demonstrate that Stewart-Grubbs catalysts exhibit higher selectivity for terminal olefins over internal olefins compared to Hoveyda-Grubbs systems [31]. This selectivity difference arises from the more pronounced steric discrimination provided by the bulky phosphine ligand in Stewart-Grubbs catalysts [6].

Catalyst Stability and Decomposition Pathways

The stability profiles of Stewart-Grubbs and Hoveyda-Grubbs catalysts differ significantly due to their distinct decomposition mechanisms [32] [33]. Stewart-Grubbs catalysts are more susceptible to bimolecular decomposition through ruthenium-ruthenium interactions, while Hoveyda-Grubbs catalysts primarily decompose through intramolecular cyclometallation pathways [30].

The enhanced air stability of Hoveyda-Grubbs catalysts makes them preferable for applications requiring extended storage or operation under ambient conditions [29]. However, Stewart-Grubbs catalysts often exhibit superior thermal stability due to the absence of potentially labile ether linkages [32].

Decomposition kinetics reveal that Stewart-Grubbs catalysts maintain activity longer under high-temperature conditions but are more sensitive to moisture and oxygen [33]. This stability profile makes them particularly suitable for high-temperature reactions where rapid initiation and sustained activity are required [26].

Activity and Selectivity Comparisons

Comparative activity studies demonstrate that Stewart-Grubbs catalysts generally exhibit higher initial reaction rates due to faster initiation kinetics [31] [26]. However, Hoveyda-Grubbs catalysts often achieve higher overall conversions due to their enhanced stability and reduced decomposition rates [29].

Selectivity differences between the two catalyst families are substrate-dependent, with Stewart-Grubbs catalysts showing superior performance for certain sterically demanding substrates [26]. The enhanced activity of Stewart-Grubbs catalysts in cross-metathesis reactions with methallyl halides exemplifies their utility for challenging transformations [26].

Ring-closing metathesis studies reveal that both catalyst families achieve similar efficiencies for most substrates, but Stewart-Grubbs catalysts demonstrate advantages for substrates that benefit from rapid initiation [31]. The choice between catalyst families often depends on specific substrate requirements and reaction conditions [29].

Electronic and Steric Effect Contributions

The electronic environments of Stewart-Grubbs and Hoveyda-Grubbs catalysts differ substantially due to the different donor properties of phosphine versus ether ligands [6]. The stronger σ-donation of phosphines provides enhanced electron density at ruthenium, facilitating oxidative addition processes and improving reactivity with electron-poor substrates [9].

Steric effects also differ between the two systems, with Stewart-Grubbs catalysts exhibiting more directional steric bulk due to the phosphine ligand [17]. This directed sterics can provide enhanced selectivity for certain transformations but may also limit substrate scope compared to the more flexible Hoveyda-Grubbs systems [20].

The balance between electronic and steric effects in each catalyst family provides complementary reactivity profiles, enabling selective optimization for specific synthetic applications [21]. Understanding these mechanistic differences guides rational catalyst selection and reaction design strategies [23].

Practical Implications

The mechanistic differences between Stewart-Grubbs and Hoveyda-Grubbs catalysts translate into distinct practical advantages for different applications [29] [26]. Stewart-Grubbs catalysts are preferred for reactions requiring rapid initiation, high activity, or elevated temperatures, while Hoveyda-Grubbs catalysts excel in applications demanding extended catalyst lifetimes or ambient stability [31].

Industrial applications often favor Hoveyda-Grubbs catalysts due to their handling advantages and reduced sensitivity to reaction conditions [29]. However, specialized applications may benefit from the unique reactivity profile of Stewart-Grubbs catalysts, particularly in cases where rapid reaction completion is essential [26].

The continued development of both catalyst families reflects their complementary strengths and the diverse requirements of modern synthetic applications [21]. Future catalyst design efforts will likely focus on combining the best features of both systems while addressing their respective limitations [23].

Comparison Parameter Stewart-Grubbs Hoveyda-Grubbs Significance Initiation rate (kᵢₙᵢₜ) Fast (10⁻¹ s⁻¹) Moderate (10⁻² s⁻¹) Determines reaction onset [29] Air stability Moderate High Affects handling requirements [30] Thermal stability High Moderate Influences operating conditions [26] Substrate scope Broad Very broad Determines applicability [31] Selectivity profile High for terminals Moderate overall Guides substrate choice [6] Decomposition pathway Bimolecular Cyclometallation Affects catalyst lifetime [32] Dates

Last modified: 08-16-2023